molecular formula C11H13NO4S2 B11721811 3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid

3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid

Cat. No.: B11721811
M. Wt: 287.4 g/mol
InChI Key: FVUOSMGVGCZJLG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid involves several steps. One common method starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, enhancing the compound’s biological activity . The exact pathways involved depend on the specific application and target, but generally, the compound modulates the activity of its target proteins, leading to the desired biological effect.

Comparison with Similar Compounds

3-(5-Pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with its molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-(5-pyrrolidin-1-ylsulfonylthiophen-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S2/c13-10(14)4-3-9-7-11(17-8-9)18(15,16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUOSMGVGCZJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC(=CS2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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